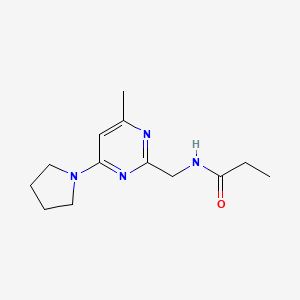
(5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate, also known as AMPC, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate is not fully understood, but it is believed to involve the modulation of ion channels and receptors. (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate has been shown to interact with various ion channels, including potassium channels and calcium channels. It has also been shown to modulate the activity of various receptors, including GABA receptors and NMDA receptors.
Biochemical and Physiological Effects:
(5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate can induce apoptosis in cancer cells and inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory effects and modulate the immune system. In vivo studies have shown that (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate can reduce pain and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
(5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate has several advantages for lab experiments, including its high yield synthesis method and its potential applications in various scientific fields. However, there are also limitations to using (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate in lab experiments. For example, its mechanism of action is not fully understood, and its potential side effects are not well documented.
Zukünftige Richtungen
There are several future directions for the study of (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate. One direction is to further investigate its mechanism of action, which could lead to the development of more effective drugs. Another direction is to explore its potential applications in other scientific fields, such as materials science and environmental science. Additionally, more research is needed to fully understand the advantages and limitations of using (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate in lab experiments.
Synthesemethoden
The synthesis of (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate involves the reaction of 2-methylsulfanylpyridine-3-carboxylic acid with (5-acetyl-2-methoxyphenyl)methyl chloride in the presence of a base. The resulting product is then purified through recrystallization. The yield of the synthesis method is reported to be high, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
(5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate has been explored as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In pharmacology, (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate has been investigated for its potential to modulate ion channels and receptors. In biochemistry, (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate has been studied for its interactions with enzymes and proteins.
Eigenschaften
IUPAC Name |
(5-acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-11(19)12-6-7-15(21-2)13(9-12)10-22-17(20)14-5-4-8-18-16(14)23-3/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQBQFRRIMQSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)COC(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24826413 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-(3-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2512861.png)
![5-bromo-N-[2-(1H-indol-3-ylsulfanyl)ethyl]furan-2-carboxamide](/img/structure/B2512866.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[methyl-(2-methylsulfanylcyclopentyl)amino]acetamide](/img/structure/B2512868.png)

![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2512871.png)
![3'-(3,4-Difluorophenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2512872.png)
![N-[2-(4-chlorophenyl)ethyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide](/img/structure/B2512873.png)

![N-(4-fluorobenzyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2512877.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/no-structure.png)
![(4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2512881.png)
![[1-[[4-(Furan-3-yl)thiophen-2-yl]methylamino]-2-methyl-1-oxopropan-2-yl] acetate](/img/structure/B2512882.png)
![2-[3-(3-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2512883.png)